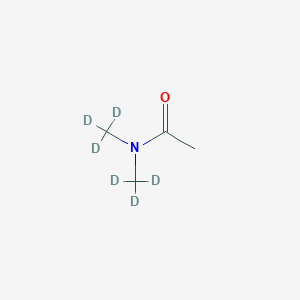

N,N-Dimethylacetamide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-D6-acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N,N-Dimethyl-D6-acetamide (D6-DMAc), a deuterated isotopologue of N,N-Dimethylacetamide (DMAc). This document is intended to be a valuable resource for professionals in research and development who utilize D6-DMAc as an internal standard in analytical methods, a tracer in metabolic studies, or as a solvent in specialized applications.

Introduction

N,N-Dimethyl-D6-acetamide is a stable, non-radioactive, isotopically labeled form of DMAc where the six hydrogen atoms on the two methyl groups attached to the nitrogen atom are replaced with deuterium. This isotopic substitution imparts a higher molecular weight, which is crucial for its use in mass spectrometry-based analytical techniques, allowing for clear differentiation from its non-deuterated counterpart. While its chemical reactivity is generally analogous to DMAc, the deuterium substitution can lead to subtle differences in physical properties and reaction kinetics, known as kinetic isotope effects.

Physical and Chemical Properties

The physical properties of D6-DMAc are very similar to those of DMAc. The primary difference is the increased molecular weight due to the presence of six deuterium atoms. This results in a slightly higher density and potentially minor variations in boiling and melting points.

Table 1: General and Physical Properties

| Property | N,N-Dimethylacetamide (DMAc) | N,N-Dimethyl-D6-acetamide (D6-DMAc) | Reference |

| Molecular Formula | C4H9NO | C4H3D6NO | |

| Molecular Weight | 87.12 g/mol | 93.16 g/mol | |

| CAS Number | 127-19-5 | 31591-08-9 | |

| Appearance | Colorless liquid | Colorless liquid | |

| Odor | Faint ammonia-like | Faint ammonia-like | |

| Melting Point | -20 °C | No specific data found, expected to be similar to DMAc | |

| Boiling Point | 165-166 °C | No specific data found, expected to be slightly higher than DMAc | |

| Density | 0.937 g/mL at 25 °C | No specific data found, expected to be slightly higher than DMAc | |

| Flash Point | 70 °C | No specific data found, expected to be similar to DMAc | |

| Solubility in Water | Miscible | Miscible |

Table 2: Solubility Profile of N,N-Dimethylacetamide

| Solvent | Solubility |

| Water | Miscible |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Acetone | Miscible |

| Benzene | Miscible |

| Chloroform | Miscible |

| Aromatic Hydrocarbons | Soluble |

| Esters | Soluble |

| Ketones | Soluble |

| Alcohols | Soluble |

| Aliphatic Hydrocarbons | Poorly soluble |

This data is for the non-deuterated N,N-Dimethylacetamide, but the solubility profile of the D6 variant is expected to be nearly identical.

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of D6-DMAc. The primary differences in the spectra compared to DMAc will be observed in mass spectrometry due to the mass difference, and in NMR and IR spectroscopy due to the different vibrational frequencies of C-D bonds compared to C-H bonds.

3.1. Mass Spectrometry

The key feature in the mass spectrum of D6-DMAc is the molecular ion peak at m/z 93 (for the [M]+ ion) or 94 (for the [M+H]+ ion), which is 6 mass units higher than that of DMAc (m/z 87 and 88, respectively). The fragmentation pattern is expected to be similar to DMAc, with corresponding shifts in fragment masses containing the deuterated methyl groups.

Table 3: Predicted Mass Spectrometry Fragmentation

| Fragment | N,N-Dimethylacetamide (m/z) | N,N-Dimethyl-D6-acetamide (m/z) |

| [M]+ | 87 | 93 |

| [M-CH3]+ | 72 | 69 ([M-CD3]+) |

| [CH3CO]+ | 43 | 43 |

| [N(CH3)2]+ | 44 | 50 ([N(CD3)2]+) |

3.2. NMR Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the N-methyl protons will be absent for D6-DMAc. The spectrum will be dominated by the singlet of the acetyl methyl group. In ¹³C NMR, the carbons of the deuterated methyl groups will show a characteristic triplet multiplicity due to coupling with deuterium (spin I=1).

3.3. Infrared (IR) Spectroscopy

The IR spectrum of D6-DMAc will exhibit C-D stretching and bending vibrations at lower frequencies (around 2000-2250 cm⁻¹) compared to the C-H vibrations (around 2800-3000 cm⁻¹) in DMAc. The strong C=O stretching band is expected to be at a similar wavenumber (around 1650 cm⁻¹) in both molecules.

Experimental Protocols

4.1. Synthesis of N,N-Dimethyl-D6-acetamide

A common method for the synthesis of D6-DMAc involves the acylation of deuterated dimethylamine.

-

Reaction: (CD₃)₂NH + CH₃COCl → CH₃CON(CD₃)₂ + HCl or (CD₃)₂NH + (CH₃CO)₂O → CH₃CON(CD₃)₂ + CH₃COOH

-

Illustrative Protocol:

-

To a solution of dimethylamine-D6 hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

-

4.2. Analytical Method for Quantification (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of D6-DMAc.

-

Sample Preparation: Prepare a standard solution of D6-DMAc in a suitable solvent (e.g., methanol or ethyl acetate). For quantitative analysis, prepare a calibration curve using a series of known concentrations.

-

GC-MS Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of D6-DMAc (e.g., m/z 93, 50, 43).

-

Mandatory Visualizations

Caption: A simplified workflow for the synthesis of N,N-Dimethyl-D6-acetamide.

Caption: A typical workflow for the GC-MS analysis of N,N-Dimethyl-D6-acetamide.

Safety and Handling

N,N-Dimethyl-D6-acetamide should be handled with the same precautions as its non-deuterated analogue. DMAc is classified as a substance that is toxic to reproduction and may cause harm to the unborn child. It is also harmful if inhaled or in contact with skin and causes serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mist.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

N,N-Dimethyl-D6-acetamide is a valuable tool in modern analytical and research chemistry. Its properties are largely similar to those of N,N-Dimethylacetamide, with the key difference being its increased mass, which is advantageous for mass spectrometry applications. This guide provides a foundational understanding of its chemical properties, synthesis, and analysis to support its effective and safe use in the laboratory.

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-d6-acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-d6-acetamide, a deuterated analog of the versatile organic solvent N,N-dimethylacetamide. The incorporation of deuterium at the N,N-dimethyl positions offers a valuable tool for isotopic labeling studies, particularly in drug metabolism and pharmacokinetic research, as well as for use as an internal standard in analytical chemistry. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data.

Introduction

N,N-Dimethyl-d6-acetamide (d6-DMAC) is a stable, non-radioactive isotopologue of N,N-dimethylacetamide where the six hydrogen atoms of the two methyl groups attached to the nitrogen atom are replaced with deuterium. This isotopic substitution provides a significant mass shift, making it readily distinguishable by mass spectrometry, while maintaining nearly identical physicochemical properties to its non-deuterated counterpart. These characteristics make d6-DMAC an ideal internal standard for quantitative analysis and a valuable tracer in metabolic studies.

The primary synthetic strategy for N,N-Dimethyl-d6-acetamide involves the acylation of deuterated dimethylamine (dimethylamine-d6) with a suitable acetylating agent. This approach ensures the specific and high-level incorporation of deuterium at the desired positions.

Synthetic Pathways

The most direct and efficient pathway for the synthesis of N,N-Dimethyl-d6-acetamide is the reaction of dimethylamine-d6 with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is analogous to the industrial synthesis of standard N,N-dimethylacetamide.

A critical precursor for this synthesis is dimethylamine-d6. A practical synthetic route to this deuterated intermediate has been developed, making the overall synthesis of N,N-Dimethyl-d6-acetamide accessible.

Synthesis of the Deuterated Precursor: Dimethylamine-d6

A novel and efficient method for the preparation of deuterated dimethylamine has been reported. This method utilizes a deuterated methylation reagent to introduce the trideuteromethyl groups.

dot

Caption: Synthetic pathway for Dimethylamine-d6 Hydrochloride.

Final Synthesis of N,N-Dimethyl-d6-acetamide

The final step involves the acetylation of the prepared dimethylamine-d6. The reaction with acetic anhydride is a common and effective method.

dot

Caption: Acetylation of Dimethylamine-d6.

Experimental Protocols

Synthesis of Dimethylamine-d6 Hydrochloride

This protocol is adapted from a reported practical synthesis of deuterated methylamine and dimethylamine.

Materials:

-

Boc-benzylamine

-

Sodium hydride (60% dispersion in mineral oil)

-

Tosyl-d3-methylate (TsOCD₃)

-

n-Butyllithium (n-BuLi)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Palladium on carbon (10% Pd/C)

-

Methanol

Procedure:

-

Synthesis of Boc-N-(trideuteromethyl)benzylamine: To a solution of Boc-benzylamine in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of TsOCD₃ in DMF. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated ammonium chloride solution and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the intermediate.

-

Synthesis of Boc-N,N-bis(trideuteromethyl)benzylamine: The intermediate from the previous step is dissolved in an anhydrous solvent and cooled. n-Butyllithium is added dropwise, followed by the addition of TsOCD₃. The reaction is stirred until completion and worked up as described above to yield the fully deuterated intermediate.

-

Deprotection to Dimethylamine-d6 Hydrochloride: The Boc-protected intermediate is treated with a strong acid, such as concentrated HCl in a suitable solvent, to remove the Boc group. The resulting N,N-bis(trideuteromethyl)benzylamine hydrochloride is then subjected to catalytic hydrogenation using 10% Pd/C in methanol to cleave the benzyl group, affording Dimethylamine-d6 hydrochloride.

Synthesis of N,N-Dimethyl-d6-acetamide

This is a general procedure for the acetylation of amines, adapted for the synthesis of the deuterated product.

Materials:

-

Dimethylamine-d6 hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Acetic anhydride

-

Anhydrous diethyl ether (or other suitable solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Liberation of Free Dimethylamine-d6: Dimethylamine-d6 hydrochloride is treated with a strong base, such as sodium hydroxide, to liberate the free amine. The free amine is then extracted into a suitable anhydrous organic solvent.

-

Acetylation: The solution of dimethylamine-d6 is cooled in an ice bath. Acetic anhydride is added dropwise with stirring. The reaction is exothermic. After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

Work-up and Purification: The reaction mixture is washed with water to remove any unreacted acetic anhydride and acetic acid. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The resulting crude N,N-Dimethyl-d6-acetamide is then purified by fractional distillation.

Data Presentation

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Dimethylamine-d6 Synthesis | ||

| Yield of Boc-N-(trideuteromethyl)benzylamine | Quantitative | Adapted from literature |

| Yield of Dimethylamine-d6 hydrochloride | High | Adapted from literature |

| N,N-Dimethyl-d6-acetamide Synthesis | ||

| Theoretical Yield | Dependent on starting material quantities | - |

| Expected Purity | >98% | General acetylation reactions |

| Expected Isotopic Purity | >98 atom % D | Based on deuterated starting material purity |

Physicochemical Properties of N,N-Dimethyl-d6-acetamide

| Property | Value |

| Molecular Formula | C₄H₃D₆NO |

| Molecular Weight | 93.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~165-166 °C |

| Density | ~1.03 g/mL at 25 °C |

Conclusion

The synthesis of N,N-Dimethyl-d6-acetamide is a straightforward process that relies on the availability of the deuterated precursor, dimethylamine-d6. The acetylation of dimethylamine-d6 with acetic anhydride provides a high-yielding and clean reaction to the desired product. This technical guide provides researchers and scientists with the necessary information to synthesize this valuable isotopically labeled compound for a variety of applications in drug development and analytical research. The detailed protocols and structured data facilitate the practical implementation of this synthesis in a laboratory setting.

N,N-Dimethyl-D6-acetamide: A Technical Guide for Advanced Research

CAS Number: 31591-08-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the applications and technical data of N,N-Dimethyl-D6-acetamide. This deuterated analog of N,N-Dimethylacetamide is a critical tool in modern analytical and metabolic research, primarily utilized as a high-fidelity internal standard for mass spectrometry-based quantification and as a specialized solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Compound Properties

N,N-Dimethyl-D6-acetamide, with the chemical formula C₄H₃D₆NO, is a stable isotope-labeled version of N,N-Dimethylacetamide where the six hydrogen atoms on the two methyl groups attached to the nitrogen atom are replaced with deuterium. This substitution results in a mass shift that makes it an ideal internal standard for isotope dilution mass spectrometry. Its physicochemical properties are nearly identical to its non-deuterated counterpart, allowing it to accurately mimic the analyte's behavior during sample preparation and analysis.[1]

Table 1: Physicochemical Properties of N,N-Dimethyl-D6-acetamide

| Property | Value |

| CAS Number | 31591-08-9 |

| Molecular Formula | C₄H₃D₆NO |

| Molecular Weight | 93.16 g/mol |

| Exact Mass | 93.106 u |

| Synonyms | N,N-bis(trideuteriomethyl)acetamide, DMAc-d6 |

| Boiling Point | 166.1 ± 0.0 °C at 760 mmHg |

| Density | 0.9 ± 0.1 g/cm³ |

| Purity (Isotopic) | Typically ≥98 atom % D |

| Unlabeled CAS No. | 127-19-5 |

Note: Some properties are estimated based on the non-deuterated form. Data sourced from multiple suppliers.[2]

Applications in Drug Development and Research

The primary utility of N,N-Dimethyl-D6-acetamide stems from its isotopic labeling. Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis for their ability to correct for variability in sample preparation, matrix effects, and instrument response.[3][4]

-

Mass Spectrometry (MS): It is extensively used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays to accurately quantify N,N-Dimethylacetamide in complex biological matrices like plasma, urine, and tissue homogenates.[5] Its near-identical chromatographic behavior and extraction recovery to the non-labeled analyte ensure the highest level of accuracy and precision in pharmacokinetic and drug metabolism studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR, deuterated solvents are used to avoid interfering signals from the solvent's protons. While less common than other deuterated solvents, N,N-Dimethyl-D6-acetamide can be employed in specific applications where its solvency properties are required. It is also suitable for use as an internal standard in quantitative NMR (qNMR) for the purity assessment of organic compounds.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of N,N-Dimethyl-D6-acetamide.

Protocol for Use as an Internal Standard in LC-MS/MS Bioanalysis

This protocol provides a representative method for the quantification of N,N-Dimethylacetamide (analyte) in human plasma. The use of a stable isotope-labeled internal standard like DMAc-d6 is highly recommended by regulatory agencies for bioanalytical method validation.

3.1.1. Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N,N-Dimethylacetamide and dissolve it in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N,N-Dimethyl-D6-acetamide and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards. The concentration range should encompass the expected analyte concentrations (e.g., 1 µM to 4000 µM).

-

Internal Standard Spiking Solution (e.g., 150 µM): Prepare a working solution of the deuterated internal standard by diluting the IS stock solution. This concentration should provide a robust signal in the mass spectrometer.

3.1.2. Sample Preparation (Protein Precipitation)

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the sample (calibrator, quality control, or unknown plasma).

-

Spiking: Add 10 µL of the Internal Standard Spiking Solution to each tube. Vortex briefly.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing: Vortex each tube vigorously for 30-60 seconds.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution suitable for separating the analyte from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | m/z 88.1 → m/z (fragment ion) |

| MRM Transition (IS) | m/z 94.1 → m/z (corresponding fragment ion) |

Note: MRM transitions must be optimized by infusing the analyte and IS into the mass spectrometer to determine the most abundant and stable precursor and product ions. The precursor ion for N,N-Dimethyl-D6-acetamide will be [M+H]⁺ at m/z 94.1.

Protocol for Use in Quantitative NMR (qNMR)

This protocol outlines the general steps for using N,N-Dimethyl-D6-acetamide as an internal standard for determining the purity of an analyte via qNMR. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

3.2.1. Method Planning

-

Solvent Selection: Choose a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the analyte and N,N-Dimethyl-D6-acetamide are fully soluble.

-

Signal Selection: Identify non-overlapping, sharp singlet signals for both the analyte and the internal standard in the ¹H NMR spectrum. For N,N-Dimethyl-D6-acetamide, the acetyl methyl group (CH₃) protons can be used if they do not overlap with analyte signals.

-

Purity of Standard: The N,N-Dimethyl-D6-acetamide used must be of high, certified purity.

3.2.2. Sample Preparation

-

Weighing: Using a high-precision analytical balance, accurately weigh the analyte (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into the same clean, dry vial. The ratio should be chosen to give comparable signal intensities.

-

Dissolving: Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL). Ensure complete dissolution by vortexing or gentle sonication.

-

Transfer: Transfer the solution to a clean NMR tube.

3.2.3. Data Acquisition

-

Spectrometer Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

-

Acquisition Parameters: Set acquisition parameters to ensure accurate quantification. This includes a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to allow for full magnetization recovery, a 90° pulse angle, and a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1).

3.2.4. Data Processing and Calculation

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

-

Integration: Carefully integrate the selected, well-resolved signals for both the analyte and the internal standard.

-

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS

Where:

-

I = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

M = Molar mass

-

m = Mass weighed

-

PurityIS = Certified purity of the internal standard

-

Visualized Workflows and Relationships

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and conceptual relationships.

Caption: A typical bioanalytical workflow using an internal standard.

Caption: How deuterated standards compensate for analytical variability.

Caption: Key steps in a qNMR experiment using an internal standard.

References

A Technical Guide to the Physical Characteristics of N,N-Dimethyl-D6-acetamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of isotopically labeled compounds is paramount for their effective application in experimental and analytical settings. This technical guide provides an in-depth overview of the core physical properties of N,N-Dimethyl-D6-acetamide, a deuterated analog of N,N-Dimethylacetamide.

N,N-Dimethyl-D6-acetamide, in which the six hydrogen atoms on the two methyl groups are replaced with deuterium, is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. Its physical properties are crucial for accurate experimental design and interpretation of results.

Core Physical and Chemical Properties

The introduction of deuterium atoms into the molecular structure of N,N-Dimethylacetamide results in a slight increase in its molecular weight and can subtly influence its physical properties such as density, boiling point, and melting point. While specific experimental data for the deuterated form is not always readily available, the properties of its non-deuterated counterpart serve as a reliable baseline.

Table 1: Physical and Chemical Properties of N,N-Dimethyl-D6-acetamide and N,N-Dimethylacetamide

| Property | N,N-Dimethyl-D6-acetamide | N,N-Dimethylacetamide (non-deuterated) |

| Molecular Formula | C₄H₃D₆NO | C₄H₉NO[1][2][3][4][5] |

| Molecular Weight | 93.16 g/mol | 87.12 g/mol |

| Density | No data available | 0.937 g/mL at 25 °C |

| Boiling Point | No data available | 165-166 °C |

| Melting Point | No data available | -20 °C |

| Solubility in Water | No data available | Miscible |

| Appearance | - | Colorless to pale yellow clear liquid |

| CAS Number | 31591-08-9 | 127-19-5 |

Note on Deuteration Effects: The replacement of hydrogen with deuterium, a heavier isotope, generally leads to a slight increase in the density, boiling point, and melting point of a compound. Therefore, the values for N,N-Dimethyl-D6-acetamide are expected to be marginally higher than those of N,N-Dimethylacetamide. The solubility characteristics are not expected to be significantly altered.

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of N,N-Dimethyl-D6-acetamide can be achieved through standard laboratory procedures. The following sections detail the methodologies for key experiments.

Determination of Density

The density of a liquid compound like N,N-Dimethyl-D6-acetamide can be determined using several methods, with the choice often depending on the required precision and sample volume.

Protocol using a Graduated Cylinder and Balance:

-

Mass Measurement: Weigh a clean and dry graduated cylinder on an analytical balance and record its mass.

-

Volume Measurement: Carefully add a known volume of N,N-Dimethyl-D6-acetamide to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Combined Mass Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.

-

Calculation: Subtract the mass of the empty graduated cylinder from the combined mass to obtain the mass of the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Protocol using a Pycnometer for Higher Precision:

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Weigh the empty pycnometer on an analytical balance.

-

Mass of Pycnometer with Sample: Fill the pycnometer with N,N-Dimethyl-D6-acetamide, ensuring no air bubbles are present, and weigh it.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass by the known volume of the pycnometer.

Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility and purity.

Thiele Tube Method:

-

Sample Preparation: Place a small amount of N,N-Dimethyl-D6-acetamide into a small test tube. Invert a sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil, ensuring the rubber band or attachment is above the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

Observation: A stream of bubbles will emerge from the capillary tube as the liquid heats up and the air expands. Continue gentle heating until a steady stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a crucial physical constant. Given that N,N-Dimethylacetamide has a melting point of -20 °C, this procedure would require a cryostat or a specialized low-temperature melting point apparatus.

General Capillary Method:

-

Sample Preparation: If the sample is solid, introduce a small, finely powdered amount into a capillary tube sealed at one end.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating and Observation: Heat the sample slowly. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range should be narrow.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental property that dictates its utility in different applications.

Qualitative Solubility Test:

-

Solvent Selection: Choose a range of solvents (e.g., water, ethanol, acetone, hexane).

-

Sample Addition: To a small test tube containing a measured volume of the solvent (e.g., 1 mL), add a small, measured amount of N,N-Dimethyl-D6-acetamide (e.g., 0.1 mL).

-

Observation: Agitate the mixture and observe whether the solute dissolves completely. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

Quantitative Solubility Determination (Gravimetric Method):

-

Saturated Solution Preparation: Prepare a saturated solution of N,N-Dimethyl-D6-acetamide in the solvent of interest at a specific temperature by adding an excess of the solute to the solvent and stirring until equilibrium is reached.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant, ensuring no undissolved solid is transferred.

-

Solvent Evaporation: Evaporate the solvent from the aliquot completely under controlled conditions (e.g., in a vacuum oven).

-

Mass of Solute: Weigh the residue to determine the mass of the dissolved solute.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a liquid sample such as N,N-Dimethyl-D6-acetamide.

References

Technical Guide: N,N-Dimethyl-D6-acetamide NMR Spectrum Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum data for N,N-Dimethyl-D6-acetamide. It is designed to be an in-depth resource for researchers, scientists, and professionals in drug development who utilize deuterated solvents and reagents in their work. This document presents available data in a structured format, details experimental protocols, and includes visualizations to aid in the understanding of the molecular structure and analytical workflows.

Introduction

N,N-Dimethyl-D6-acetamide (DMA-d6) is the deuterated isotopologue of N,N-Dimethylacetamide (DMA), a widely used polar aprotic solvent in organic synthesis and industrial applications. In NMR spectroscopy, DMA-d6 can be used as a solvent for samples where the proton signals of non-deuterated DMA would interfere with the analyte's signals. Understanding the characteristic NMR spectrum of DMA-d6 is crucial for accurate spectral interpretation and analysis. This guide focuses on providing the available ¹H and ¹³C NMR spectral data for this compound.

Chemical Structure and Properties

The chemical structure of N,N-Dimethyl-D6-acetamide is shown below, with the deuterium atoms explicitly indicated.

Chemical Structure:

Chemical Structure of N,N-Dimethyl-D6-acetamide

Table 1: Physical and Chemical Properties of N,N-Dimethyl-D6-acetamide

| Property | Value |

| Chemical Formula | C₄D₆H₃NO |

| Molecular Weight | 93.16 g/mol |

| CAS Number | 31591-08-9 |

| Appearance | Colorless liquid |

NMR Spectrum Data

Due to the deuteration of the methyl groups attached to the nitrogen atom, the ¹H NMR spectrum of N,N-Dimethyl-D6-acetamide is simplified compared to its non-deuterated counterpart. The primary signal arises from the acetyl methyl protons. In the ¹³C NMR spectrum, the carbons of the deuterated methyl groups will exhibit splitting due to coupling with deuterium, and their signals will be significantly attenuated.

Table 2: ¹H NMR Spectral Data for N,N-Dimethyl-D6-acetamide

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.08 | Singlet | -C(=O)CH₃ |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 3: ¹³C NMR Spectral Data for N,N-Dimethyl-D6-acetamide

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~170 | Singlet | C =O |

| ~35-38 | Multiplet (due to C-D coupling) | -N(C D₃)₂ |

| ~21 | Singlet | -C(=O)C H₃ |

Note: The signals for the deuterated carbons (-N(CD₃)₂) will be broad and have a low intensity due to the quadrupolar nature of deuterium and the C-D coupling.

Experimental Protocols

The following sections describe a general methodology for acquiring NMR spectra of N,N-Dimethyl-D6-acetamide.

Sample Preparation

A standard protocol for preparing an NMR sample of N,N-Dimethyl-D6-acetamide for analysis is as follows:

-

Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble. For observing the spectrum of DMA-d6 itself, a different deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6) is required.

-

Concentration : Prepare a solution with a concentration of approximately 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

-

Sample Tube : Use a clean and dry 5 mm NMR tube.

-

Dissolution : Dissolve the weighed sample of N,N-Dimethyl-D6-acetamide in 0.5-0.7 mL of the chosen deuterated solvent.

-

Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

-

Transfer : Transfer the solution to the NMR tube using a clean pipette.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v).

NMR Sample Preparation and Analysis Workflow

NMR Spectrometer Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy. These may need to be optimized based on the specific instrument and sample.

Table 4: Typical NMR Spectrometer Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard 1D pulse (e.g., zg30) | Standard 1D with proton decoupling (e.g., zgpg30) |

| Number of Scans | 8 - 16 | 64 - 1024 |

| Relaxation Delay (d1) | 1 - 5 s | 2 - 10 s |

| Acquisition Time (aq) | 2 - 4 s | 1 - 2 s |

| Spectral Width (sw) | 10 - 16 ppm | 200 - 250 ppm |

| Temperature | 298 K | 298 K |

Data Interpretation and Signaling Pathways

The interpretation of the NMR spectrum of N,N-Dimethyl-D6-acetamide is straightforward due to its simple structure. The key features are the singlet for the acetyl protons in the ¹H NMR spectrum and the characteristic attenuated and split signals for the deuterated carbons in the ¹³C NMR spectrum.

The logical relationship for signal assignment in the NMR spectra of N,N-Dimethyl-D6-acetamide is based on the distinct chemical environments of the different nuclei.

Logical Flow for NMR Signal Assignment

Conclusion

This technical guide has provided a summary of the available NMR spectral data for N,N-Dimethyl-D6-acetamide, along with general experimental protocols for data acquisition. The presented data and workflows are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the accurate identification and interpretation of NMR spectra involving this deuterated compound. For critical applications, it is always recommended to acquire a reference spectrum on the specific instrument being used.

The Core of Mass Spectrometry of N,N-Dimethyl-D6-acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mass spectrometric analysis of N,N-Dimethyl-D6-acetamide, a deuterated isotopologue of N,N-Dimethylacetamide. This compound is frequently utilized as an internal standard in quantitative analytical methods, particularly in chromatography-mass spectrometry-based assays for its non-deuterated counterpart. Its six deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the endogenous analyte while maintaining similar chemical and chromatographic properties.

Mass Spectrometry and Fragmentation Analysis

Upon electron ionization, the molecule is expected to undergo fragmentation through several key pathways. The following table summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Structure | Neutral Loss | Notes |

| 93 | [CD3CON(CD3)2]+• | - | Molecular Ion |

| 78 | [CON(CD3)2]+ | •CD3 | Loss of a deuterated methyl radical |

| 46 | [C(O)NCD3]+ | •CD3, CO | Subsequent loss of carbon monoxide |

| 44 | [N(CD3)2]+ | •C(O)CH3 | Cleavage of the acetyl group |

Experimental Protocols

The analysis of N,N-Dimethyl-D6-acetamide is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the specific application and the matrix in which the analyte is being quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like N,N-Dimethyl-D6-acetamide.

Sample Preparation:

A common application for N,N-Dimethyl-D6-acetamide is as an internal standard. In such cases, a known amount of the deuterated standard is spiked into the sample containing the non-deuterated analyte. The sample is then extracted using a suitable solvent (e.g., ethyl acetate, dichloromethane) and concentrated prior to injection.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Port: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is preferred, monitoring the characteristic ions of both the analyte and the internal standard.

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of N,N-Dimethyl-D6-acetamide and a typical experimental workflow for its use as an internal standard.

Caption: Predicted Fragmentation Pathway of N,N-Dimethyl-D6-acetamide.

Deuterated N,N-Dimethylacetamide (DMA-d9): A Technical Guide for Research Applications

Introduction

Deuterated N,N-dimethylacetamide (DMA-d9), the perdeuterated isotopologue of N,N-dimethylacetamide (DMA), is a versatile aprotic polar solvent with significant applications across various scientific disciplines. Its unique properties, stemming from the replacement of hydrogen atoms with deuterium, make it an invaluable tool for researchers, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and drug metabolism studies. This technical guide provides an in-depth overview of the core uses of DMA-d9, focusing on its application as an NMR solvent, an internal standard for quantitative analysis, and a tool in the study of metabolic pathways. Detailed experimental protocols and quantitative data are provided to assist researchers in leveraging the full potential of this compound.

Physicochemical and Isotopic Properties

The physical and chemical properties of DMA-d9 are nearly identical to its non-deuterated counterpart, which is crucial for its application as an internal standard and in reaction chemistry.[1] The primary distinction lies in its increased molecular weight due to the nine deuterium atoms.

Table 1: Physical and Chemical Properties of N,N-Dimethylacetamide-d9

| Property | Value |

| Chemical Formula | CD₃CON(CD₃)₂[2] |

| Molecular Weight | 96.18 g/mol [2][3] |

| CAS Number | 16727-10-9[2] |

| Appearance | Colorless liquid |

| Density | 1.033 g/mL at 25 °C |

| Boiling Point | 164-166 °C |

| Melting Point | -20 °C |

| Refractive Index | n20/D 1.438 |

| Flash Point | 64 °C (closed cup) |

The utility of DMA-d9 in research is highly dependent on its isotopic purity. For NMR applications, high isotopic enrichment is essential to minimize interference from residual proton signals.

Table 2: Typical Isotopic Purity Specifications for NMR-Grade DMA-d9

| Specification | Typical Value |

| Isotopic Purity | ≥99 atom % D |

| Chemical Purity | ≥99% |

Core Applications in Research

High-Resolution NMR Spectroscopy

The primary application of DMA-d9 is as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterated solvents are essential for ¹H NMR as they are "invisible" in the spectrum, allowing for the unambiguous observation of the analyte's proton signals.

Key Advantages in NMR:

-

Minimized Solvent Interference: The high degree of deuteration (typically ≥99%) ensures that the residual proton signals from the solvent are minimal, providing a clean baseline for analyzing solutes, especially at low concentrations.

-

Field Frequency Locking: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field. This lock ensures the stability and accuracy of the measurement over time.

-

Inert Nature: DMA-d9 is a polar aprotic solvent, capable of dissolving a wide range of organic molecules, polymers, and some inorganic complexes without reacting with the analyte.

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis using DMA-d9.

Materials:

-

N,N-Dimethylacetamide-d9 (≥99 atom % D)

-

Analyte (solid or liquid)

-

High-precision 5 mm NMR tube

-

Pasteur pipette or syringe

-

Small vial for pre-dissolution (optional)

-

Vortex mixer (optional)

Procedure:

-

Determine Analyte Quantity: Weigh approximately 5-25 mg of the solid analyte for a standard ¹H NMR spectrum. For liquid analytes, use a micropipette to measure 5-20 µL. The amount can be adjusted based on the molecular weight of the analyte and the spectrometer's sensitivity.

-

Solvent Volume: The typical volume of deuterated solvent for a standard 5 mm NMR tube is 0.6 to 0.7 mL. This ensures that the sample fills the detection region of the NMR probe.

-

Dissolution:

-

Carefully transfer the weighed analyte into the NMR tube.

-

Using a clean Pasteur pipette or syringe, add approximately 0.6 mL of DMA-d9 to the NMR tube.

-

For samples that are difficult to dissolve, it is advisable to first dissolve the analyte in the deuterated solvent in a small vial and then transfer the solution to the NMR tube.

-

-

Homogenization: Cap the NMR tube securely and gently invert it several times to ensure the analyte is fully dissolved. If necessary, use a vortex mixer at a low setting for a few seconds. Visually inspect the solution to ensure there is no undissolved particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Labeling and Insertion: Label the NMR tube cap clearly. Carefully insert the tube into the spinner turbine and use a depth gauge to ensure it is positioned correctly for the spectrometer.

Internal Standard for Quantitative Mass Spectrometry

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency. A deuterated version of the analyte is considered the "gold standard" for an internal standard because it co-elutes with the analyte and exhibits nearly identical chemical behavior, yet is distinguishable by its mass.

Key Advantages as an Internal Standard:

-

Compensates for Matrix Effects: DMA-d9 will experience similar ion suppression or enhancement as non-deuterated DMA, leading to a more accurate quantification of the analyte.

-

Corrects for Procedural Losses: Any loss of analyte during sample extraction, handling, and injection will be mirrored by a proportional loss of the deuterated internal standard.

-

Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of quantitative assays.

This protocol describes the preparation of calibration standards and quality control samples for the quantification of DMA using DMA-d9 as an internal standard.

Materials:

-

N,N-dimethylacetamide (analyte)

-

N,N-Dimethylacetamide-d9 (internal standard, IS)

-

Methanol or acetonitrile (LC-MS grade)

-

Biological matrix (e.g., plasma, urine) or sample matrix

-

Volumetric flasks and precision pipettes

Procedure:

-

Preparation of Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of DMA and DMA-d9 into separate 10 mL volumetric flasks.

-

Dissolve in and bring to volume with methanol or acetonitrile. These are the primary stock solutions.

-

-

Preparation of Working Solutions:

-

Analyte Working Solutions: Perform serial dilutions of the DMA primary stock solution to create a series of working solutions for the calibration curve (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.).

-

Internal Standard Working Solution: Dilute the DMA-d9 primary stock solution to a fixed concentration (e.g., 1 µg/mL). This solution will be used to spike all samples, calibrators, and quality controls.

-

-

Preparation of Calibration Curve Standards:

-

For each calibration point, add a small volume of the corresponding analyte working solution to a fixed volume of the sample matrix (e.g., 10 µL of working solution into 190 µL of plasma).

-

This creates a calibration curve with concentrations spanning the expected range of the unknown samples.

-

-

Sample Preparation:

-

To a fixed volume of your unknown sample (e.g., 200 µL), add a small, fixed volume of the internal standard working solution (e.g., 10 µL of 1 µg/mL DMA-d9).

-

Spike all calibration curve standards and quality control samples with the same amount of the internal standard working solution.

-

-

Protein Precipitation/Extraction:

-

Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to all samples.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS analysis.

-

-

LC-MS Analysis and Quantification:

-

Inject the prepared samples.

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the unknown samples from the calibration curve using their measured peak area ratios.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterium labeling is a powerful strategy in drug discovery to investigate the metabolic fate of drug candidates. The substitution of hydrogen with deuterium at a metabolically active site can slow down the rate of enzymatic cleavage due to the Kinetic Isotope Effect (KIE).

The Kinetic Isotope Effect (KIE):

The C-D bond is stronger than the C-H bond. Many metabolic reactions, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-determining step. By replacing this hydrogen with deuterium, the activation energy for this step increases, leading to a slower rate of metabolism. This can be used to:

-

Identify Metabolic Soft Spots: By strategically placing deuterium atoms at different positions on a molecule, researchers can identify the primary sites of metabolism.

-

Improve Pharmacokinetic Profiles: Slowing down metabolism can increase a drug's half-life and overall exposure, potentially leading to a more favorable dosing regimen.

-

Elucidate Reaction Mechanisms: DMA-d9 can be used as a deuterated solvent in reaction chemistry to probe whether the solvent is involved in the reaction mechanism.

This protocol describes a general workflow to assess how deuteration might affect the metabolic stability of a compound, using liver microsomes. While DMA itself is a solvent, this protocol illustrates the principle that would be applied if a deuterated drug candidate, for which DMA-d9 might be a solvent or a structural component, were being tested.

Materials:

-

Test compound (non-deuterated and deuterated versions)

-

Pooled human or rat liver microsomes (HLM or RLM)

-

NADPH regenerating system (cofactor for enzymatic reactions)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol with an internal standard (for quenching)

-

Incubator/water bath at 37 °C

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing phosphate buffer, liver microsomes, and the test compound (either deuterated or non-deuterated).

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes to allow the system to equilibrate.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard. This quenches the reaction and precipitates the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to vials for LC-MS/MS analysis.

-

Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

-

Data Interpretation: Plot the percentage of the parent compound remaining versus time. A slower rate of disappearance for the deuterated compound compared to the non-deuterated version indicates a positive kinetic isotope effect, suggesting that the deuterated position is a site of metabolism.

Conclusion

Deuterated N,N-dimethylacetamide is a powerful and versatile tool in modern chemical and pharmaceutical research. Its primary role as a high-purity solvent for NMR spectroscopy is well-established, enabling clear and accurate structural elucidation of a wide range of compounds. Furthermore, its application as a deuterated internal standard in mass spectrometry provides the gold standard for quantitative accuracy, effectively mitigating matrix effects and procedural variability. While its direct use in metabolic studies is more conceptual, the principles of deuterium labeling it embodies are central to modern drug design and development, offering a strategy to enhance the pharmacokinetic properties of therapeutic agents. The detailed protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize DMA-d9 in their work.

References

In-Depth Technical Safety Guide: N,N-Dimethyl-D6-acetamide

This technical guide provides a comprehensive overview of the safety data for N,N-Dimethyl-D6-acetamide, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological resources.

Core Safety Information

N,N-Dimethyl-D6-acetamide, a deuterated isotopologue of N,N-Dimethylacetamide (DMAc), is a colorless liquid.[1][2] While specific safety data for the deuterated form is limited, the safety profile is considered analogous to its non-deuterated counterpart, with considerations for the difference in molecular weight. It is a combustible liquid that is harmful if inhaled or absorbed through the skin and can cause serious eye irritation.[3][4][5]

Synonyms: Acetic Acid Dimethylamide-D6, DMA-D6

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. Data for the non-deuterated analog, N,N-Dimethylacetamide, is included for reference.

| Property | N,N-Dimethyl-D6-acetamide | N,N-Dimethylacetamide (for reference) |

| Chemical Formula | C₄H₃D₆NO | C₄H₉NO |

| Molar Mass | 93.16 g/mol | 87.12 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | Not explicitly available | 163-166 °C |

| Melting Point | Not explicitly available | -20 °C |

| Flash Point | ~70 °C (158 °F) | 63-70 °C (145-158 °F) |

| Autoignition Temperature | 490 °C (914 °F) | 490 °C (914 °F) |

| Vapor Density | Not explicitly available | 3 (Air = 1) |

| Specific Gravity | Not explicitly available | ~0.94 g/mL |

| Solubility | Not explicitly available | Miscible with water and most organic solvents. |

Hazard Identification and Classification

This substance is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin and eye contact.

| Hazard Class | Classification |

| Flammability | Combustible Liquid |

| Acute Toxicity (Inhalation) | Harmful if inhaled |

| Acute Toxicity (Dermal) | Harmful in contact with skin |

| Eye Irritation | Causes serious eye irritation |

| Reproductive Toxicity | May damage the unborn child |

Toxicological Information

The toxicological data is primarily based on studies conducted on N,N-Dimethylacetamide.

| Toxicity Type | Value | Species |

| Acute Oral Toxicity (LD50) | 4300 mg/kg | Rat |

| Acute Dermal Toxicity (LD50) | 2240 mg/kg | Rabbit |

| Acute Inhalation Toxicity (LC50) | 2475 ppm (1 hour) | Rat |

Chronic exposure may lead to liver damage.

Handling, Storage, and First Aid

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist. Use in a well-ventilated area and keep away from ignition sources. Personal protective equipment, including gloves and safety glasses, should be worn.

Storage: Store in a cool, well-ventilated area in tightly closed containers. Protect from heat, ignition sources, and moisture.

First-Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

In case of skin contact: Remove contaminated clothing and wash skin with soap and water.

-

If inhaled: Move the person to fresh air.

-

If ingested: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.

Experimental Protocols

The safety and toxicity of chemicals like N,N-Dimethyl-D6-acetamide are evaluated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key methodologies.

Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is used to assess the acute oral toxicity.

-

Principle: A stepwise procedure using a minimum number of animals is employed to obtain sufficient information on the acute toxicity to enable classification.

-

Procedure: The substance is administered orally to a group of experimental animals (typically rats) at one of the defined dose levels. The starting dose is selected based on available information. Subsequent steps involve dosing at higher or lower fixed doses depending on the presence or absence of mortality.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This method determines the acute toxic effects of a substance applied to the skin.

-

Principle: The test substance is applied to the skin in a single dose to several groups of experimental animals, with one dose level per group.

-

Procedure: The substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface) of the test animal (often rabbits or rats) and held in contact with a porous gauze dressing for a 24-hour exposure period.

-

Observations: The animals are observed for signs of toxicity and mortality over a period of 14 days.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to assess the health hazards of short-term exposure to an airborne substance.

-

Principle: The test provides information on health hazards likely to arise from short-term exposure to a gas, vapor, or aerosol by inhalation. It can be used to estimate a median lethal concentration (LC50).

-

Procedure: Animals, preferably rats, are exposed to the test substance in an inhalation chamber for a predetermined duration, typically 4 hours. Either a traditional LC50 protocol with multiple concentrations or a Concentration x Time (C x t) protocol can be used.

-

Observations: Animals are observed for at least 14 days for signs of toxicity and mortality.

Skin Irritation (Based on OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to identify skin irritants.

-

Principle: The test chemical is applied topically to a three-dimensional human epidermis model, which mimics the upper layers of human skin.

-

Procedure: The test substance is applied to the surface of the RhE tissue. After a defined exposure period, the cell viability is measured using a quantitative assay (e.g., MTT assay).

-

Classification: A substance is identified as an irritant if it causes a decrease in cell viability below a specified threshold (e.g., ≤ 50%).

Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

-

Procedure: A sequential testing strategy is recommended, starting with one animal. If severe effects are not observed, the response is confirmed in up to two additional animals.

-

Observations: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) to assess the degree of irritation, including corneal opacity, iritis, and conjunctival redness and swelling.

Visualized Workflows

Chemical Spill Response Workflow

The following diagram outlines the general procedure for responding to a chemical spill in a laboratory setting.

Caption: General workflow for responding to a chemical spill.

References

The Role of N,N-Dimethyl-D6-acetamide in Isotopic Labeling: A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the use of N,N-Dimethyl-D6-acetamide in isotopic labeling for quantitative mass spectrometry. A comprehensive review of the scientific literature reveals that N,N-Dimethyl-D6-acetamide is not utilized as a primary reagent for the covalent labeling of proteins or peptides for quantitative proteomics or metabolomics. Its primary application in mass spectrometry is likely as a deuterated internal standard, owing to its properties as a stable, isotopically heavy solvent.

This document will, therefore, pivot to a detailed exploration of the widely established and cost-effective method of Stable Isotope Dimethyl Labeling (SIDL) . SIDL is a chemical labeling technique that achieves the same objective of introducing a stable isotope tag for quantification but employs a different and well-documented set of reagents. This guide will provide in-depth experimental protocols, quantitative data, and visual workflows for the SIDL method, which is the relevant and practical application for researchers interested in this type of quantitative analysis.

N,N-Dimethyl-D6-acetamide: An Internal Standard, Not a Labeling Reagent

N,N-Dimethyl-D6-acetamide is the deuterated form of the solvent N,N-Dimethylacetamide. In mass spectrometry-based analysis, deuterated compounds are frequently used as internal standards. An internal standard is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification of a target analyte. The ideal internal standard has a chemical behavior very similar to the analyte but is mass-distinct. The six deuterium atoms on N,N-Dimethyl-D6-acetamide give it a higher mass than its unlabeled counterpart, allowing it to be distinguished by a mass spectrometer while co-eluting chromatographically.

There is no evidence in the peer-reviewed literature to support the use of N,N-Dimethyl-D6-acetamide as a reagent for the covalent modification of proteins, peptides, or metabolites for the purpose of quantitative isotopic labeling.

Stable Isotope Dimethyl Labeling (SIDL): A Practical Alternative

Stable Isotope Dimethyl Labeling (SIDL) is a robust, rapid, and inexpensive chemical labeling method used extensively in quantitative proteomics.[1][2][3][4] The technique involves the reductive amination of primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) with formaldehyde and a reducing agent, typically sodium cyanoborohydride.[1]

By using different isotopic variants of formaldehyde and/or sodium cyanoborohydride, a specific mass difference can be introduced into peptides from different samples. These differentially labeled samples can then be combined and analyzed in a single mass spectrometry run, with the relative abundance of proteins determined by comparing the signal intensities of the isotopically distinct peptide pairs.

Key Advantages of SIDL:

-

Cost-Effective: The reagents used for SIDL are significantly less expensive than many commercial labeling kits.

-

Versatile: It can be applied to virtually any protein sample, including those from tissues and body fluids where metabolic labeling (like SILAC) is not feasible.

-

Efficient and Rapid: The labeling reaction is fast, often completed in under an hour, and proceeds with high efficiency and specificity.

-

Compatibility: The labeling protocol is compatible with standard proteomics workflows and does not interfere with downstream sample processing like strong cation exchange (SCX) chromatography.

Experimental Protocols for Stable Isotope Dimethyl Labeling

The following sections provide a detailed methodology for the in-solution dimethyl labeling of peptides for quantitative proteomics analysis.

Reagents and Materials

-

Protein extract

-

Urea, 8M in 100 mM TEAB

-

Tris(2-carboxyethyl)phosphine (TCEP), 1M

-

Iodoacetamide (IAA), 500 mM

-

Trypsin, sequencing grade

-

Triethylammonium bicarbonate (TEAB), 100 mM

-

Formaldehyde (CH₂O), 4% (v/v)

-

Deuterated formaldehyde (CD₂O), 4% (v/v)

-

¹³C-Deuterated formaldehyde (¹³CD₂O), 4% (v/v) (for triplexing)

-

Sodium cyanoborohydride (NaBH₃CN), 0.6 M

-

Sodium cyanoborodeuteride (NaBD₃CN), 0.6 M (optional, for mass shifting)

-

Formic acid, 1% (v/v)

-

C18 solid-phase extraction (SPE) cartridges

Protein Digestion Protocol

-

Protein Solubilization: Solubilize protein extracts in 8M urea in 100 mM TEAB buffer, also containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration using a standard method such as the BCA assay.

-

Reduction: For a 25-30 µg protein sample, add TCEP to a final concentration of 10 mM. Incubate at room temperature for 30 minutes.

-

Alkylation: Add IAA to a final concentration of 20 mM. Incubate at room temperature for 30 minutes in the dark.

-

Dilution: Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 2M.

-

Trypsin Digestion: Add trypsin at a 1:20 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.

In-Solution Dimethyl Labeling Protocol

-

Sample Preparation: Start with the trypsin-digested peptide solution. Ensure the pH is between 6 and 8.

-

Labeling Reaction:

-

Light Label: To one sample, add 4 µL of 4% (v/v) formaldehyde (CH₂O).

-

Intermediate Label: To a second sample, add 4 µL of 4% (v/v) deuterated formaldehyde (CD₂O).

-

Heavy Label (for triplexing): To a third sample, add 4 µL of 4% (v/v) ¹³C-deuterated formaldehyde (¹³CD₂O).

-

-

Mix and Spin: Briefly vortex the samples and spin them down.

-

Reducing Agent Addition: Add 4 µL of 0.6 M sodium cyanoborohydride (NaBH₃CN) to each sample.

-

Incubation: Incubate the reaction mixtures for 1 hour at room temperature.

-

Quenching: Quench the reaction by adding 16 µL of 1% (v/v) formic acid.

-

Sample Pooling: Combine the differentially labeled samples.

-

Desalting: Desalt the pooled sample using a C18 SPE cartridge.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Quantitative Data in Stable Isotope Dimethyl Labeling

The SIDL method has been shown to provide accurate and reproducible quantification of proteins. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value/Range | Reference |

| Labeling Efficiency | > 99% | |

| Mass Difference (Light vs. Intermediate) | 4 Da per labeled amine | |

| Mass Difference (Intermediate vs. Heavy) | 4 Da per labeled amine | |

| Quantitative Error | 0-4% | |

| Relative Standard Deviation (RSD) | < 13% |

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical reaction of stable isotope dimethyl labeling.

Caption: Experimental workflow for stable isotope dimethyl labeling.

Caption: Reaction mechanism of stable isotope dimethyl labeling.

Conclusion

While N,N-Dimethyl-D6-acetamide is a valuable tool in mass spectrometry as a deuterated internal standard, it is not the appropriate reagent for isotopic labeling of biomolecules for quantitative analysis. The established method of Stable Isotope Dimethyl Labeling (SIDL) using formaldehyde and a reducing agent offers a reliable, cost-effective, and versatile solution for researchers in proteomics and related fields. This guide provides the necessary technical details and protocols to successfully implement the SIDL technique for accurate and robust quantitative studies.

References

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-D6-acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-D6-acetamide. Due to the limited availability of specific quantitative data for the deuterated form, this guide presents solubility information for the non-deuterated analogue, N,N-Dimethylacetamide (DMAc), as a close proxy. It is important to note that while the physicochemical properties are very similar, minor differences in solubility due to isotopic labeling may exist. This guide also offers a detailed experimental protocol for determining the precise solubility of N,N-Dimethyl-D6-acetamide in various organic solvents to empower researchers to generate specific data for their applications.

Overview of N,N-Dimethyl-D6-acetamide Solubility

N,N-Dimethylacetamide (DMAc) is a polar aprotic solvent known for its exceptional ability to dissolve a wide range of substances, including many polymers, resins, and other organic and inorganic compounds.[1][2] It is miscible with water and most common organic solvents such as alcohols, ethers, ketones, and aromatic compounds.[1][3][4] However, its solubility in aliphatic hydrocarbons is limited. The deuterated analog, N,N-Dimethyl-D6-acetamide, is expected to exhibit a very similar solubility profile, making it a versatile solvent for a variety of research and development applications, particularly in NMR-based studies where solvent signal suppression is critical.

Quantitative Solubility Data (for N,N-Dimethylacetamide)

The following table summarizes the available quantitative and qualitative solubility data for non-deuterated N,N-Dimethylacetamide (DMAc) in various organic solvents. This data is intended to serve as a reference point for estimating the solubility of N,N-Dimethyl-D6-acetamide.

| Solvent | Scientific Name | Formula | Solubility of N,N-Dimethylacetamide (25°C) |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide | (CH₃)₂SO | C₂H₆OS | Miscible |

| Acetone | (CH₃)₂CO | C₃H₆O | Miscible |

| Tetrahydrofuran | C₄H₈O | C₄H₈O | Miscible |

| Acetonitrile | CH₃CN | C₂H₃N | Miscible |

| Polar Protic Solvents | |||

| Water | H₂O | H₂O | Miscible |

| Ethanol | C₂H₅OH | C₂H₆O | Miscible |

| Methanol | CH₃OH | CH₄O | Miscible |

| Non-Polar Solvents | |||

| Toluene | C₆H₅CH₃ | C₇H₈ | Miscible |

| Diethyl Ether | (C₂H₅)₂O | C₄H₁₀O | Miscible |

| Chloroform | CHCl₃ | CHCl₃ | Miscible |

| Benzene | C₆H₆ | C₆H₆ | Miscible |

| Cyclohexane | C₆H₁₂ | C₆H₁₂ | Completely Miscible |

| n-Heptane | CH₃(CH₂)₅CH₃ | C₇H₁₆ | 31 g / 100 g DMAc |

| Iso-octane | (CH₃)₃CCH₂CH(CH₃)₂ | C₈H₁₈ | 33 g / 100 g DMAc |

| Kerosene | - | - | 16 g / 100 g DMAc |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. This protocol outlines the necessary steps for its implementation.

3.1. Materials

-

N,N-Dimethyl-D6-acetamide (solid or liquid)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight screw caps or stoppers

-

Orbital shaker or rotator placed in a temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Appropriate analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of N,N-Dimethyl-D6-acetamide to a pre-weighed glass vial. The excess solid should be visually apparent.

-

Record the exact weight of the compound added.

-

Add a known volume or weight of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

-

Accurately weigh the filtered aliquot.

-

-

Quantification:

-

Prepare a series of calibration standards of N,N-Dimethyl-D6-acetamide in the same solvent.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method (e.g., HPLC, GC).

-

Determine the concentration of N,N-Dimethyl-D6-acetamide in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the determined concentration and the density of the solvent if necessary.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

N,N-Dimethyl-D6-acetamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of N,N-Dimethyl-D6-acetamide, a deuterated isotopologue of N,N-Dimethylacetamide. This document is intended for use by professionals in research, scientific, and drug development fields, offering a detailed look at its fundamental chemical data and a hypothetical experimental workflow for its quality control.

Core Molecular Data

The incorporation of six deuterium atoms into the N,N-Dimethylacetamide structure results in a predictable increase in its molecular weight. The fundamental properties of both the deuterated and non-deuterated forms are summarized below for direct comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-Dimethyl-D6-acetamide | C4D6H3NO | 93.157[1][2] |